molecular formula C7H2BrF4NO2 B1529468 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene CAS No. 1360438-11-4

1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Cat. No. B1529468
M. Wt: 287.99 g/mol
InChI Key: SMWBEODPKNIOGO-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2 . The compound is in liquid form .


Synthesis Analysis

The synthesis of similar compounds involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably with 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .


Molecular Structure Analysis

The molecular weight of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is 288 . The InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .


Chemical Reactions Analysis

One of the reactions involving a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, includes reacting it with 4-methyl-1H-imidazole in the presence of a transition metal catalyst, such as a copper, palladium or nickel compound, preferably a copper (I) salt, and a moderately strong to mild base, preferably a carbonate, alkanoate or hydrogencarbonate salt .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The molecular weight is 288 , and the InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene , a closely related compound, serves as a starting material for the preparation of organometallic compounds. It is selectively prepared and used to generate synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, showcasing its pivotal role in the synthesis of complex organometallic structures for various applications (Porwisiak & Schlosser, 1996).

Nucleophilic Aromatic Substitution

The compound has been used to study nucleophilic aromatic substitution reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , which shares similar functional groups, underwent nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to novel (pentafluorosulfanyl)benzenes. This research highlights the reactivity of such compounds in creating diverse chemical structures with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).

Coordination Chemistry

In coordination chemistry, derivatives of similar structure have been used to develop fluorocryptands and their metal ion complexes. These studies provide insights into the interaction between fluorinated compounds and metal ions, which is crucial for designing new materials with specific electronic, optical, or catalytic properties (Plenio et al., 1997).

Luminescent Material Development

Research on the systematic post-synthetic modification of nanoporous organic frameworks demonstrates how nitration, a process related to the manipulation of nitro and bromo groups on benzene rings, can enhance materials' CO2 capture capabilities. This work underscores the significance of such chemical modifications in environmental science and engineering, particularly for air purification and carbon capture technologies (Islamoglu et al., 2016).

Analytical Chemistry Applications

The compound's structural motifs are utilized in developing methods for determining nitropyrenes and nitrophenols in urban air, showcasing its relevance in environmental monitoring and pollution assessment. These methodologies are crucial for tracking air quality and understanding the environmental impact of various pollutants (Hayakawa et al., 1995).

properties

IUPAC Name

1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBEODPKNIOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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